Carperitide Acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C129H207N45O41S3 |
|---|---|
Peso molecular |
3140.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3.C2H4O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;1-2(3)4/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);1H3,(H,3,4)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1 |
Clave InChI |
NYSSIVMKYRVLPL-SYGLLGJNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Carperitide Acetate: A Technical Overview of Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide Acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute heart failure. Its efficacy is intrinsically linked to its interaction with natriuretic peptide receptors, initiating a cascade of physiological effects that alleviate cardiac workload. This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound to its primary receptor, Natriuretic Peptide Receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A). Understanding these fundamental molecular interactions is crucial for the optimization of existing therapies and the development of novel cardiovascular drugs.
Carperitide is a 28-amino acid peptide that mirrors the action of endogenous ANP. Upon administration, it selectively binds to NPR-A, a transmembrane receptor predominantly expressed in the kidneys, adrenal glands, and vascular smooth muscle. This binding event activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent elevation in intracellular cGMP concentration mediates the primary therapeutic effects of Carperitide: vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).
This document will detail the quantitative aspects of this compound's receptor binding, outline the experimental methodologies used to determine these parameters, and visualize the associated signaling pathways and experimental workflows.
Receptor Binding Affinity and Kinetics
The interaction between this compound and its receptors is characterized by high affinity and specific kinetic properties. While direct kinetic data for this compound is limited in publicly available literature, the values for its endogenous counterpart, Atrial Natriuretic Peptide (ANP), provide a strong and relevant proxy due to their identical primary structure.
Quantitative Binding Data
The following tables summarize the key binding affinity and kinetic parameters for ANP, which are considered representative for this compound, binding to the NPR-A receptor.
| Ligand | Receptor | Preparation | Method | K_d (nM) | Reference |
| Human ¹²⁵I-ANP (1-28) | NPR-A | Rat Glomeruli | Radioligand Binding Assay | 0.46 |
| Ligand | Receptor | Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |
| ANP | Human GC-A | Surface Plasmon Resonance | 1.3 x 10⁵ | 1.4 x 10⁻³ | 11 | |
| BNP | Human GC-A | Surface Plasmon Resonance | 7.9 x 10⁴ | 1.1 x 10⁻³ | 14 |
Signaling Pathway
The binding of this compound to NPR-A initiates a well-defined signaling cascade that culminates in its physiological effects.
Experimental Protocols
The determination of binding affinity and kinetics for ligands like this compound involves sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Affinity Determination (K_d)
This protocol outlines a typical saturation binding experiment to determine the equilibrium dissociation constant (K_d).
The Role of Carperitide Acetate in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carperitide (B612325) acetate (B1210297), a synthetic analogue of human atrial natriuretic peptide (ANP), plays a significant role in cardiovascular homeostasis. It is a 28-amino acid peptide that exerts its effects through various mechanisms, primarily involving vasodilation, natriuresis, and diuresis, leading to a reduction in cardiac preload and afterload.[1] This technical guide provides an in-depth overview of the core mechanisms of carperitide acetate, supported by quantitative data from key clinical trials and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the cardiovascular field.
Mechanism of Action
This compound's primary mechanism of action is mediated through its binding to the natriuretic peptide receptor-A (NPR-A).[2] This binding activates guanylate cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The elevation of cGMP levels initiates a cascade of downstream effects that collectively contribute to cardiovascular homeostasis.[2]
The key physiological effects of this compound include:
-
Vasodilation: Increased cGMP levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation. This reduces systemic vascular resistance and, consequently, blood pressure.[2]
-
Natriuresis and Diuresis: Carperitide promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Carperitide has been shown to suppress the RAAS, a critical hormonal system in blood pressure regulation and cardiac remodeling.[1]
-
Inhibition of the Sympathetic Nervous System: The peptide also exhibits inhibitory effects on the sympathetic nervous system, contributing to its cardiovascular effects.[1]
-
Inhibition of Endothelin-1 (B181129) Secretion: this compound has been shown to inhibit the secretion of the potent vasoconstrictor endothelin-1 in a dose-dependent manner.
Signaling Pathway
The signaling cascade initiated by this compound is crucial to its therapeutic effects. The binding of carperitide to NPR-A on the cell surface triggers the conversion of guanosine triphosphate (GTP) to cGMP. This increase in intracellular cGMP activates protein kinase G (PKG), which then phosphorylates various downstream targets, leading to the physiological responses outlined above.
References
Carperitide Acetate: An In-depth Technical Guide on its Effects on Renal Physiology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carperitide Acetate, a synthetic analog of human atrial natriuretic peptide (ANP), exerts significant and complex effects on renal physiology. Primarily utilized in the treatment of acute decompensated heart failure (ADHF), its mechanisms of action are centered around the natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that modulate renal hemodynamics and tubular function. This technical guide provides a comprehensive overview of the core physiological effects of this compound on the kidneys, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of its signaling pathways.
Mechanism of Action
This compound is a 28-amino acid peptide that mimics the endogenous hormone ANP, which is released by atrial myocytes in response to atrial distension. Its primary mechanism of action involves binding to the NPR-A, a membrane-bound guanylyl cyclase receptor predominantly found in the kidneys, vasculature, and adrenal glands. This binding activates the receptor's intracellular guanylyl cyclase domain, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration is the cornerstone of Carperitide's physiological effects.
Renal Hemodynamic Effects
Increased intracellular cGMP levels in the renal vasculature lead to vasodilation, particularly of the afferent arteriole, and constriction of the efferent arteriole. This dual action increases the hydrostatic pressure within the glomerular capillaries, thereby enhancing the glomerular filtration rate (GFR) and filtration fraction.
Tubular Effects
In the renal tubules, cGMP has several downstream targets. It inhibits sodium reabsorption in the proximal tubule and the collecting duct. This is achieved, in part, by reducing the activity of the Na+/H+ exchanger and the epithelial sodium channel (ENaC). The inhibition of sodium reabsorption leads to increased sodium excretion (natriuresis) and, consequently, water excretion (diuresis).
Neurohormonal Modulation
This compound also plays a crucial role in modulating the Renin-Angiotensin-Aldosterone System (RAAS). By increasing renal blood flow and sodium delivery to the macula densa, and through direct actions on the juxtaglomerular cells, Carperitide suppresses the release of renin. This leads to a downstream reduction in the production of angiotensin II and aldosterone, further promoting natriuresis and vasodilation.
Signaling Pathway
The signaling cascade initiated by this compound is pivotal to its renal effects. The following diagram illustrates this pathway.
Methodological & Application
Application Note: Quantification of Carperitide Acetate in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide Acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in vasodilation, diuresis, and natriuresis.[1][2] It is utilized in the treatment of acute heart failure. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure its safety and efficacy. This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described herein encompasses sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection, followed by method validation guidelines.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Carperitide or another peptide of similar properties)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium hydroxide
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen generator
-
Data acquisition and processing software
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., water with 0.1% formic acid).
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, medium, and high concentrations).
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
For peptide extraction from plasma, SPE is often preferred over protein precipitation as it yields a cleaner sample, which is crucial for sensitive LC-MS/MS analysis.[3]
-
Pre-treatment: To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and inject it into the HPLC-MS/MS system.
An alternative and simpler, though potentially less clean, method is protein precipitation.[4][5] This involves adding a threefold to fivefold volume of a water-miscible organic solvent like acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[5] The supernatant can then be analyzed.
Caption: Figure 1: Solid-Phase Extraction Workflow for this compound.
HPLC Method
The chromatographic separation is critical for resolving this compound from endogenous plasma components.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 1: HPLC Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry Method
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 150 | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | 150 | [To be determined] |
Table 4: MRM Transitions (Note: The exact m/z values for precursor and product ions need to be determined by infusing the standard solutions of this compound and the IS into the mass spectrometer.)
Caption: Figure 2: Overall Analytical Workflow.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of this compound and the IS.
-
Linearity and Range: The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction recovery of this compound from plasma should be determined at three QC levels by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85% - 115% (80% - 120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of the nominal concentration |
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
Conclusion
This application note presents a comprehensive and detailed HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes solid-phase extraction for sample cleanup and sensitive MS/MS detection, is designed to be robust and reliable for use in clinical and research settings. Adherence to the outlined method validation procedures will ensure the generation of high-quality data for pharmacokinetic and other quantitative studies of this compound.
References
Carperitide Acetate Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is a critical therapeutic agent primarily used in the management of acute heart failure.[1][2] Its mechanism of action is mediated through its binding to natriuretic peptide receptors, principally the natriuretic peptide receptor-A (NPRA).[1][3] This binding event activates intracellular guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a cascade of physiological effects including vasodilation, natriuresis, and diuresis.[1][3][4] Understanding the binding characteristics of Carperitide Acetate to its receptor is paramount for drug development, quality control, and structure-activity relationship (SAR) studies.
This document provides detailed protocols for conducting a radioligand binding assay to characterize the interaction of this compound with the NPRA receptor. The protocols described herein are based on established methodologies for G protein-coupled receptor (GPCR) and other membrane receptor binding assays.
Principle of the Assay
The receptor binding assay is a fundamental technique used to quantify the interaction between a ligand (e.g., this compound) and its receptor (NPRA). This is typically achieved through two main types of assays:
-
Saturation Binding Assay: This assay is performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.
-
Competitive Binding Assay: This assay is used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for the receptor by measuring its ability to displace a radiolabeled ligand of known affinity. The result is typically expressed as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), which can then be converted to an inhibition constant (Ki).
Data Presentation
The following tables summarize representative quantitative data for the binding of natriuretic peptides to the NPRA receptor. This data can be used as a reference for expected outcomes of the described assays.
Table 1: Representative Binding Affinities of Natriuretic Peptides to NPRA
| Ligand | Receptor Source | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |
| ¹²⁵I-ANP (human) | Rat Glomeruli | Saturation | 0.46 | Not Reported | - | [5] |
| ¹²⁵I-rANP28 | Rat Kidney Papillae | Saturation | ~0.06 (pK 10.22) | Not Reported | - | [2] |
| ¹²⁵I-rANP28 | Rat NPRA transfected COS-P cells | Saturation | ~0.04 (pK 10.4) | Not Reported | - | [2] |
| pBNP32 | Rat Kidney Papillae | Competition | - | - | High: ~0.4 (pK 9.4), Low: ~31.6 (pK 7.5) | [2] |
| pBNP32 | Rat NPRA transfected COS-P cells | Competition | - | - | High: ~0.18 (pK 9.74), Low: ~15.8 (pK 7.8) | [2] |
Note: pK values were converted to approximate molar concentrations.
Experimental Protocols
Protocol 1: Membrane Preparation from NPRA-Expressing Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing the NPRA receptor.
Materials and Reagents:
-
NPRA-expressing cells (e.g., HEK293-NPRA stable cell line) or tissues (e.g., rat kidney papillae)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail
-
Sucrose Buffer: 250 mM sucrose, 20 mM imidazole, pH 7.0
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Bradford or BCA Protein Assay Kit
Procedure:
-
Cell/Tissue Collection: Harvest cells or dissect tissues and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet or tissue in 10-20 volumes of ice-cold Lysis Buffer containing protease inhibitors. Homogenize thoroughly on ice.
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a small volume of Sucrose Buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a radiolabeled NPRA ligand (e.g., ¹²⁵I-ANP).
Materials and Reagents:
-
NPRA membrane preparation (from Protocol 1)
-
Radioligand: ¹²⁵I-ANP (specific activity should be known)
-
Unlabeled ANP (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C or GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the ¹²⁵I-ANP in Assay Buffer (e.g., 0.01 nM to 10 nM).
-
Total Binding: To triplicate wells, add 50 µL of Assay Buffer, 50 µL of each ¹²⁵I-ANP dilution, and 100 µL of the NPRA membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of a high concentration of unlabeled ANP (e.g., 1 µM), 50 µL of each ¹²⁵I-ANP dilution, and 100 µL of the NPRA membrane preparation.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol is used to determine the IC50 and Ki of this compound.
Materials and Reagents:
-
All materials and reagents from Protocol 2.
-
This compound
Procedure:
-
Assay Setup: Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Binding Reactions: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of ¹²⁵I-ANP (at a concentration close to its Kd), and 100 µL of NPRA membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled ANP (1 µM), 50 µL of ¹²⁵I-ANP, and 100 µL of NPRA membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL of ¹²⁵I-ANP, and 100 µL of NPRA membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 4-7 from Protocol 2.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used.
-
Kd = dissociation constant of the radioligand (determined from the saturation binding assay).
-
-
Mandatory Visualizations
Caption: Workflow for this compound Receptor Binding Assay.
Caption: this compound Signaling Pathway via NPRA Receptor.
References
- 1. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of another mechanism for the inhibition of particulate guanylyl cyclases by the natriuretic peptide clearance receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Application Notes and Protocols for Carperitide Acetate in Cardiomyocyte Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide (B612325) Acetate, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and natriuretic agent.[1] Clinically, it is employed in the management of acute decompensated heart failure.[2][3][4][5] Its mechanism of action involves binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[6] This signaling cascade ultimately influences cardiomyocyte contractility and calcium homeostasis. These application notes provide detailed protocols for assessing the in-vitro effects of Carperitide Acetate on cardiomyocyte contractility, offering a valuable tool for preclinical cardiac safety and efficacy studies.
Mechanism of Action: Signaling Pathway
This compound mimics the action of endogenous ANP by binding to the natriuretic peptide receptor-A (NPR-A) on the surface of cardiomyocytes. This binding activates the guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various intracellular proteins that modulate calcium channels and myofilament sensitivity, ultimately impacting cardiomyocyte contractility.
Quantitative Data Summary
The following table summarizes the reported effects of ANP (the endogenous equivalent of this compound) on cardiomyocyte contractility from in-vitro studies.
| Parameter | Cell Type | ANP Concentration | Effect | Reference |
| Contraction Maximum | Isolated Rat Ventricular Cardiomyocytes | EC50: ~70 pM | Maximal decrease of 35% | [7] |
| Fractional Cell Shortening | Normal Rat Left Ventricular Myocytes | 10⁻⁶ mol/L | Reduced to 78% ± 5% of baseline | [2] |
| Contractility | Cultured Chick Embryo Ventricular Cells | 2.5 x 10⁻⁷ mol/L | Significant and reversible decrease | [8] |
| Contractility | Cultured Chick Embryo Ventricular Cells | 10⁻⁸ mol/L | Threshold concentration for decreased contractility | [9] |
Experimental Protocols
I. Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat ventricular cardiomyocytes.[1][10][11]
Materials:
-
Adult Wistar or Sprague-Dawley rats (200-250 g)
-
Langendorff perfusion system
-
Perfusion Buffer (calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion Buffer with Collagenase Type II)
-
Stopping Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)
-
Plating Medium (e.g., Medium 199 with supplements)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the rat and perform a thoracotomy to excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the coronary circulation of blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes flaccid (typically 15-25 minutes).
-
Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in Stopping Buffer.
-
Disperse the tissue by gentle trituration with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity, remove the supernatant, and gently resuspend the cell pellet in fresh Stopping Buffer.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a humidified atmosphere.
II. Cardiomyocyte Contractility Assay
This protocol utilizes video microscopy and edge-detection software to measure cardiomyocyte shortening.[6][12]
Materials:
-
Cultured adult rat ventricular cardiomyocytes
-
Inverted microscope with a high-speed camera
-
Electrical field stimulation chamber
-
Video edge-detection software (e.g., IonOptix, or custom solutions)
-
This compound stock solution
-
Tyrode's solution (with physiological calcium)
Procedure:
-
Place the culture dish with cardiomyocytes on the microscope stage within the field stimulation chamber, maintained at 37°C.
-
Select a single, rod-shaped, and quiescent cardiomyocyte for analysis.
-
Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
Record a baseline video of several contraction-relaxation cycles.
-
Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound.
-
After a sufficient incubation period (e.g., 5-10 minutes), record another video of cardiomyocyte contractions.
-
Analyze the recorded videos using edge-detection software to quantify parameters such as:
-
Peak shortening (amplitude of contraction)
-
Maximal velocity of shortening (+dL/dt)
-
Maximal velocity of relengthening (-dL/dt)
-
Time to peak shortening
-
Time to 90% relengthening
-
III. Intracellular Calcium Transient Measurement
This protocol describes the use of the fluorescent calcium indicator Fura-2 (B149405) AM to measure intracellular calcium dynamics.[13][14][15][16]
Materials:
-
Cultured adult rat ventricular cardiomyocytes
-
Fura-2 AM stock solution
-
Pluronic F-127
-
Fluorescence microscopy system with dual-excitation light source (340/380 nm) and emission filter (~510 nm)
-
Data acquisition and analysis software
Procedure:
-
Load the cardiomyocytes with Fura-2 AM by incubating them in Plating Medium containing Fura-2 AM and Pluronic F-127 for a specified duration (e.g., 20-30 minutes) at room temperature in the dark.
-
Wash the cells with fresh Tyrode's solution to remove extracellular dye.
-
Place the dish on the fluorescence microscope stage and pace the cells as described in the contractility assay.
-
Record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
-
Acquire baseline calcium transients and then after the application of this compound.
-
Analyze the data to determine parameters such as:
-
Peak systolic calcium
-
Diastolic calcium
-
Calcium transient amplitude
-
Rate of calcium decay (tau)
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effects of this compound on cardiomyocyte contractility and calcium transients.
References
- 1. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide has different effects on contractility and intracellular pH in normal and hypertrophied myocytes from pressure-overloaded hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carperitide on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicenter prospective investigation on efficacy and safety of carperitide for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of atrial natriuretic peptide and angiotensin II on the myocardium: studies in isolated rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide decreases contractility of cultured heart cell: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptide decreases contractility of cultured chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionoptix.com [ionoptix.com]
- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Carperitide Acetate: Application Notes and Protocols for Inducing Diuresis in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Carperitide Acetate, a synthetic analog of human atrial natriuretic peptide (ANP), for use in animal research to induce diuresis and natriuresis. This document includes detailed experimental protocols and quantitative data to guide researchers in their study design.
Introduction
This compound is a 28-amino acid peptide that exerts its biological effects by mimicking endogenous ANP. It is a potent vasodilator and diuretic agent that plays a crucial role in the regulation of cardiovascular and renal homeostasis. In the context of animal research, this compound is a valuable tool for investigating renal function, cardiovascular physiology, and the pathophysiology of conditions such as heart failure and hypertension. Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates the downstream physiological effects.
Mechanism of Action
This compound initiates its effects by binding to the NPR-A receptor located on the surface of target cells, primarily in the vascular smooth muscle and the kidneys. This binding activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevation in cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various intracellular proteins, leading to a cascade of events that result in:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in blood pressure.
-
Diuresis and Natriuresis: Increased excretion of sodium and water by the kidneys. This is achieved through several renal effects, including increased glomerular filtration rate (GFR) and inhibition of sodium reabsorption in the renal tubules.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin secretion, which leads to decreased levels of angiotensin II and aldosterone, further promoting natriuresis and vasodilation.
Signaling Pathway of this compound
Quantitative Data on Diuretic and Natriuretic Effects
The following tables summarize the quantitative effects of this compound on urine output and electrolyte excretion in various animal models.
Table 1: Diuretic and Natriuretic Effects of Carperitide (ANP) in Rats
| Dose | Animal Model | Duration of Infusion | Change in Urine Volume | Change in Sodium Excretion | Reference(s) |
| 15 µg/kg/hr | Conscious Rats | 4 hours | Significant increase in the first hour | Significant increase in the first hour | |
| 20 ng/kg/min | Anesthetized Rats | 30 minutes | Significant increase | Significant increase | |
| 100 ng/kg/min | Anesthetized Rats | 30 minutes | N/A | Transient increase in Potassium excretion | |
| 0.1 - 0.8 µg/kg/min | Anesthetized Rats | 20 minutes per dose | Dose-dependent increase | Dose-dependent increase |
Table 2: Hemodynamic and Diuretic Effects of Carperitide in Dogs
| Dose | Animal Model | Duration of Infusion | Key Hemodynamic Effects | Diuretic Effect | Reference(s) |
| 0.1 - 1 µg/kg/min | Dogs with Low-Output Heart Failure | 30 minutes | Decreased pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance | Increased urine volume | |
| 0.1 µg/kg/min | Dogs with Experimentally Induced Mitral Regurgitation | 6 hours | Significantly decreased left atrial pressure | N/A | |
| 0.2 µg/kg/min | Anesthetized Dogs with Coronary Occlusion | During occlusion/reperfusion | Decreased left ventricular systolic and end-diastolic pressure | Potent diuretic and natriuretic activity noted |
Experimental Protocols
Protocol for Inducing Diuresis in Rats via Continuous Intravenous Infusion
This protocol describes the continuous intravenous infusion of this compound in rats to assess its diuretic and natriuretic effects.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Ringer's solution for vehicle and dilution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Metabolic cages for individual housing and urine/feces separation
-
Infusion pump and tubing
-
Catheters for intravenous access (e.g., jugular or femoral vein)
-
Syringes and needles (25-27G)
-
Analytical equipment for measuring urine volume and electrolyte concentrations (Na+, K+)
Procedure:
-
Animal Preparation:
-
Acclimatize adult male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
House rats individually in metabolic cages for at least 24 hours before the experiment to adapt to the new environment.
-
Provide free access to standard chow and water.
-
On the day of the experiment, anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant a catheter into the jugular or femoral vein for continuous infusion.
-
-
This compound Preparation:
-
Dissolve this compound in sterile saline to the desired stock concentration.
-
Prepare serial dilutions to achieve the final infusion concentrations.
-
Ensure the final solution is sterile and free of particulates.
-
-
Experimental Workflow:
-
Allow the animal to stabilize after surgery and anesthesia.
-
Initiate a baseline infusion of the vehicle (e.g., sterile saline) for a 30-60 minute period to collect baseline urine samples.
-
Following the baseline period, start the continuous intravenous infusion of this compound at the desired dose (e.g., starting from 20 ng/kg/min).
-
Collect urine at predetermined intervals (e.g., every 30 or 60 minutes) for the duration of the infusion (e.g., 1-4 hours).
-
At the end of the experiment, euthanize the animal according to approved IACUC protocols.
-
-
Data Collection and Analysis:
-
Measure the volume of urine collected at each time point.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total urine output (e.g., in ml/hr) and the excretion rates of sodium and potassium (e.g., in µEq/min).
-
Compare the values during this compound infusion to the baseline values.
-
Experimental Workflow Diagram
Troubleshooting & Optimization
Troubleshooting low efficacy of Carperitide Acetate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Carperitide Acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the human atrial natriuretic peptide (ANP). It is a 28-amino acid hormone that plays a crucial role in cardiovascular homeostasis. Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase to increase the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP leads to downstream effects such as vasodilation, natriuresis, and diuresis, and the inhibition of the renin-angiotensin-aldosterone system.
Q2: I am observing a weaker than expected response to this compound in my cell-based assay. What are the potential causes?
A2: Low efficacy of this compound in in-vitro experiments can stem from several factors:
-
Peptide Integrity and Stability: Carperitide, being a peptide, is susceptible to degradation. Improper storage, multiple freeze-thaw cycles, or instability in the cell culture medium can lead to a loss of active compound.
-
Receptor Desensitization: Prolonged or repeated exposure of cells to this compound can lead to homologous desensitization of the NPR-A receptor. This process often involves dephosphorylation of the receptor, rendering it less responsive to the ligand.
-
Cell Line and Receptor Expression: The responsiveness of a cell line is directly proportional to the expression level of NPR-A. Low or absent receptor expression will result in a diminished or null response.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH of the medium, presence of proteases in the serum, or issues with the assay itself (e.g., cGMP ELISA), can all contribute to apparent low efficacy.
-
Assay-Specific Issues: For cGMP assays, problems with the ELISA kit, such as improper standard curve generation or incorrect sample handling, can lead to inaccurate measurements.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, adhere to the following storage guidelines:
| Storage Condition | Lyophilized Powder | Reconstituted Solution |
| -80°C | Long-term (years) | Up to 1 year (in aliquots) |
| -20°C | Long-term (years) | Up to 1 month (in aliquots) |
| 4°C | Short-term (days to weeks) | Short-term (24-48 hours) |
| Room Temperature | Not Recommended | Not Recommended |
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer recommended by the supplier.
-
Aliquoting: After reconstitution, it is critical to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
pH: Avoid prolonged exposure to solutions with a pH greater than 8, as this can accelerate the degradation of peptides.
Troubleshooting Guide for Low Efficacy
This guide provides a systematic approach to identifying and resolving issues leading to low experimental efficacy of this compound.
Key Signaling Pathway
The primary signaling pathway for this compound involves its binding to the NPR-A receptor, leading to the production of cGMP, which then acts as a second messenger to elicit various physiological responses.
Managing tachyphylaxis to Carperitide Acetate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide (B612325) Acetate, particularly in the context of long-term studies where tachyphylaxis is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Carperitide Acetate?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. This binding activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP mediates various physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (increased urine production).[3][1][2] These actions collectively reduce cardiac preload and afterload, alleviating the workload on the heart.[2] Additionally, this compound can suppress the renin-angiotensin-aldosterone system (RAAS).[3][4]
Q2: What is tachyphylaxis in the context of this compound administration?
Tachyphylaxis refers to a rapid decrease in the response to a drug following its administration.[5] In the context of this compound, this means that with continuous or repeated administration, the drug's therapeutic effects, such as vasodilation and natriuresis, may diminish over time despite using the same dose. This phenomenon is a significant challenge in long-term studies and clinical applications.
Q3: What are the primary molecular mechanisms underlying tachyphylaxis to this compound?
The primary mechanism of tachyphylaxis to this compound is believed to be homologous desensitization of its receptor, NPR-A.[6][7] This desensitization is not due to receptor internalization or downregulation, but rather to a change in the phosphorylation state of the receptor.[8] Specifically, dephosphorylation of the NPR-A receptor leads to a diminished response to this compound.[6][7] Studies have identified two distinct phosphatase activities that contribute to this dephosphorylation.[7] Chronic exposure to high concentrations of ANP (and by extension, this compound) can lead to this desensitization.[6]
Q4: How can I assess the development of tachyphylaxis in my experimental model?
To assess tachyphylaxis, researchers can monitor key pharmacodynamic markers over the course of this compound administration. A progressive decline in these markers at a constant drug infusion rate would indicate the development of tolerance. Key parameters to monitor include:
-
Hemodynamic effects: Continuous monitoring of blood pressure and heart rate. A gradual return to pre-treatment levels despite ongoing infusion suggests tachyphylaxis.
-
Renal effects: Measurement of urine output and sodium excretion. A decrease in diuresis and natriuresis over time is a hallmark of tachyphylaxis.
-
Biochemical markers: Serial measurements of plasma or urinary cGMP levels. A decline in cGMP levels indicates reduced NPR-A activation.
Q5: What strategies can be employed in long-term studies to manage or mitigate this compound tachyphylaxis?
Based on the understanding of the underlying mechanisms, several strategies can be investigated to manage tachyphylaxis:
-
Intermittent Dosing: Instead of continuous infusion, an intermittent dosing schedule may allow for the resensitization of the NPR-A receptors. The "off" periods could potentially allow for re-phosphorylation of the receptors, restoring their responsiveness.
-
Dose Adjustment: Starting with the lowest effective dose and titrating upwards only as needed may delay the onset of tachyphylaxis. Some clinical studies suggest that low-dose carperitide may be associated with better long-term outcomes.[9][10]
-
Combination Therapy: Investigating the co-administration of agents that could modulate the phosphorylation state of the NPR-A receptor, such as phosphatase inhibitors, could be a potential, though still experimental, strategy.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Diminished hemodynamic response (e.g., blood pressure returning to baseline) during continuous infusion. | Development of tachyphylaxis due to NPR-A receptor desensitization. | 1. Confirm consistent drug delivery and concentration. 2. Measure downstream signaling molecules (e.g., plasma cGMP) to confirm reduced receptor activity. 3. Consider switching to an intermittent infusion protocol. 4. If possible in the experimental model, assess the phosphorylation state of the NPR-A receptor. |
| Decreased diuretic and natriuretic effect over time. | Tachyphylaxis affecting renal response. | 1. Monitor urine output and urinary sodium excretion closely. 2. Correlate with hemodynamic data and cGMP levels to confirm systemic tachyphylaxis. 3. Experiment with "drug holidays" or intermittent dosing to restore renal sensitivity. |
| High variability in response between experimental subjects. | Differences in baseline NPR-A expression or sensitivity. Underlying pathological differences affecting the natriuretic peptide system. | 1. Ensure a homogenous study population. 2. Measure baseline ANP and cGMP levels to stratify subjects. 3. Consider genetic screening for polymorphisms in the NPR-A gene if applicable to the study model. |
Experimental Protocols
Protocol 1: Assessment of NPR-A Desensitization via cGMP Measurement
Objective: To determine the onset and extent of tachyphylaxis by measuring the downstream second messenger, cGMP.
Methodology:
-
Baseline Sampling: Prior to this compound administration, collect baseline blood and/or urine samples for cGMP analysis.
-
Drug Administration: Initiate this compound infusion at the desired dose.
-
Serial Sampling: Collect blood and/or urine samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) during the continuous infusion.
-
cGMP Analysis: Use a validated enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to quantify cGMP levels in the collected samples.
-
Data Analysis: Plot cGMP concentration over time. A peak followed by a gradual decline in cGMP levels, despite constant drug infusion, is indicative of receptor desensitization.
Protocol 2: Evaluation of Intermittent vs. Continuous Infusion on Tachyphylaxis
Objective: To compare the development of tachyphylaxis between continuous and intermittent this compound infusion protocols.
Methodology:
-
Group Allocation: Divide the experimental subjects into two groups:
-
Group A (Continuous): Receives a continuous infusion of this compound for the entire study duration (e.g., 48 hours).
-
Group B (Intermittent): Receives this compound infusion for a set period, followed by a drug-free period (e.g., 4 hours on, 4 hours off), repeated for the study duration.
-
-
Monitoring: Continuously monitor key physiological parameters in both groups, including:
-
Mean Arterial Pressure (MAP)
-
Urine Output
-
Urinary Sodium Excretion
-
-
Data Collection: Record the monitored parameters at regular intervals throughout the study.
-
Data Analysis:
-
For Group A, plot the parameters over time to observe the development of tachyphylaxis (a gradual return towards baseline).
-
For Group B, analyze the response during each "on" phase. A sustained response during each infusion period would suggest that the intermittent protocol is mitigating tachyphylaxis.
-
Compare the total diuretic and natriuretic effects over the entire study period between the two groups.
-
Visualizations
References
- 1. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 2. What is Carperitide used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Homologous desensitization of guanylyl cyclase A, the receptor for atrial natriuretic peptide, is associated with a complex phosphorylation pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The atrial natriuretic peptide receptor (NPR-A/GC-A) is dephosphorylated by distinct microcystin-sensitive and magnesium-dependent protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation does not mediate natriuretic peptide-dependent desensitization of natriuretic peptide receptor (NPR)-A or NPR-B: guanylyl cyclase-linked natriuretic peptide receptors do not internalize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of carperitide on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies of Carperitide Acetate - Impact of Anesthesia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of Carperitide Acetate. The choice of anesthetic can significantly impact experimental outcomes, and this resource aims to address common issues encountered during such studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP). Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels mediate the downstream effects of this compound, which include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These actions collectively reduce cardiac preload and afterload, making it a therapeutic option for acute heart failure.
Q2: How can the choice of anesthesia affect my experimental results with this compound?
Anesthetics can significantly alter cardiovascular and renal physiology, thereby influencing the observed effects of this compound. Key interactions include:
-
Hemodynamic Effects: Anesthetics can independently alter heart rate, blood pressure, and cardiac output. These changes can either mask or exaggerate the hemodynamic effects of this compound.
-
Renal Function: Some anesthetics can impair renal function, affecting the natriuretic and diuretic properties of this compound.
-
Signaling Pathways: Certain anesthetics may directly interfere with the cGMP signaling pathway, which is crucial for this compound's mechanism of action.
Q3: Are there specific anesthetics that are known to interfere with this compound's effects?
Yes, based on their known physiological effects, certain anesthetics are more likely to interfere with the actions of this compound:
-
Urethane (B1682113): Intraperitoneal administration of urethane in rats has been shown to cause peritoneal fluid accumulation and impair the renal response to sodium and water loading. This can significantly blunt the expected natriuretic and diuretic effects of this compound. Urethane anesthesia has also been associated with dose-dependent reductions in organ blood flow, including to the kidneys.
-
Volatile Anesthetics (e.g., Isoflurane): Studies have shown that volatile anesthetics like isoflurane (B1672236) can inhibit cGMP signaling. This interference could directly reduce the efficacy of this compound at a molecular level. Isoflurane is also a potent vasodilator, which can complicate the interpretation of this compound-induced changes in blood pressure.
-
Pentobarbital (B6593769): While often considered to provide more stable hemodynamics than urethane, pentobarbital can have long-term effects on the ANP system in rats, including increased basal plasma ANP levels and diminished atrial ANP content. This could alter the baseline state of the experimental animals and their responsiveness to exogenous this compound. However, some studies suggest pentobarbital may potentiate the natriuretic response to volume expansion.
Q4: What are the recommended anesthetic protocols for in vivo studies of this compound?
The ideal anesthetic protocol will maintain stable hemodynamics and renal function with minimal interference with the cGMP pathway. While no anesthetic is perfect, some are considered more suitable than others for cardiovascular research. Isoflurane, despite its potential to inhibit cGMP, is frequently used due to its rapid induction and recovery, and controllable anesthetic depth. If using isoflurane, it is crucial to maintain a stable and monitored level of anesthesia. Pentobarbital can also be a suitable option, particularly for maintaining stable hemodynamics. The choice of anesthetic should be carefully considered and reported in detail in any publications.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) Related to Anesthesia | Troubleshooting Steps & Recommendations |
| Diminished or absent hypotensive effect of this compound. | 1. Isoflurane-induced vasodilation: The baseline vasodilation caused by isoflurane may mask the additional vasodilatory effect of this compound. 2. Urethane-induced hemodynamic depression: Urethane can significantly lower heart rate and blood pressure, potentially altering the responsiveness to this compound. | 1. Monitor anesthetic depth: Ensure a consistent and documented level of anesthesia. 2. Allow for stabilization: Administer this compound only after hemodynamic parameters have stabilized under anesthesia. 3. Consider alternative anesthetics: If using isoflurane, consider a lower, stable concentration. If using urethane, be aware of its depressive effects and consider pentobarbital as an alternative. 4. Include appropriate controls: Have a vehicle-only control group for each anesthetic used. |
| Reduced or no natriuretic/diuretic response to this compound. | 1. Urethane-induced renal impairment: Intraperitoneal urethane can impair the kidney's ability to excrete sodium and water. 2. Anesthetic-induced reduction in renal blood flow: Urethane and other anesthetics can decrease renal perfusion, limiting the delivery of this compound to its site of action. |
Carperitide Acetate Degradation in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Carperitide Acetate (B1210297) in solution. The information is designed to help you understand and prevent its degradation, ensuring the integrity and reliability of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is Carperitide Acetate and why is its stability in solution a concern?
This compound is a synthetic analog of the human atrial natriuretic peptide (ANP), composed of 28 amino acids. It is used in therapeutic applications for its diuretic, natriuretic, and vasodilatory effects. Like many therapeutic peptides, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and the formation of undesirable impurities. Understanding its stability is crucial for developing stable formulations and obtaining accurate experimental results.
Q2: What are the primary pathways of this compound degradation in solution?
The main degradation pathways for this compound in solution are similar to those of other therapeutic peptides and include:
-
Oxidation: The methionine (Met) residue at position 12 is susceptible to oxidation, forming methionine sulfoxide. This is a common degradation pathway for peptides containing methionine.
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic or alkaline pH. Aspartate (Asp) and Asparagine (Asn) residues are particularly susceptible.
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.
-
Disulfide Exchange/Cleavage: Carperitide contains a disulfide bridge between cysteine residues at positions 7 and 23. This bond can be cleaved or undergo exchange reactions, leading to incorrect disulfide pairing or the formation of aggregates.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates. This can be triggered by changes in pH, temperature, ionic strength, and exposure to surfaces. Aggregation can lead to a loss of activity and may induce an immunogenic response.
Q3: What are the optimal storage conditions for this compound in solution?
To minimize degradation, this compound solutions should be:
-
Stored at refrigerated temperatures (2-8 °C). Lower temperatures slow down the rates of most chemical degradation reactions. For long-term storage, freezing (-20 °C or below) is often recommended, but freeze-thaw cycles should be avoided.
-
Maintained at a slightly acidic pH (around 4.0-5.5). This pH range generally minimizes the rates of hydrolysis and deamidation for many peptides.
-
Protected from light. Exposure to light can accelerate oxidative degradation.
-
Prepared in a suitable buffer. The choice of buffer can significantly impact stability. Acetate and citrate (B86180) buffers are commonly used for peptide formulations.
-
Handled with care to minimize agitation. Vigorous shaking or stirring can induce aggregation.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to oxidation, hydrolysis, or aggregation. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Use a buffer system known to stabilize the peptide (e.g., acetate buffer at pH 4.5).- Add an antioxidant like methionine to the formulation to competitively inhibit the oxidation of the peptide's methionine residue. |
| Appearance of new peaks in my HPLC chromatogram. | Formation of degradation products (e.g., oxides, deamidated forms, hydrolytic fragments). | - Perform a forced degradation study to identify potential degradation products and their retention times.- Use a stability-indicating HPLC method that can resolve the parent peptide from its degradation products.- Adjust the solution pH and storage temperature to minimize the formation of these impurities. |
Technical Support Center: Carperitide Acetate Dosage Adjustment for Animal Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of Carperitide Acetate for various animal species in a research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of human atrial natriuretic peptide (ANP), a hormone released by the heart in response to cardiac stress. Its primary mechanism of action involves binding to natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade results in vasodilation, natriuresis (sodium excretion), and diuresis (urine production), ultimately reducing blood volume and cardiac workload.
Q2: I am starting a new study with this compound in a species other than dogs. How do I determine the initial dosage?
A2: Direct dosage data for this compound in many animal species is limited. Therefore, an initial dose can be estimated using allometric scaling from known effective doses in other species, such as humans. It is crucial to start with a low, conservative dose and carefully monitor the animal's physiological response, titrating the dose upwards as necessary.
Q3: What are the expected physiological responses to this compound administration?
A3: The primary physiological responses include a decrease in blood pressure (due to vasodilation), an increase in urine output (diuresis), and an increase in sodium excretion (natriuresis). In experimental models of heart failure, improvements in cardiac function parameters, such as a reduction in cardiac filling pressures, may also be observed.
Q4: How should this compound be administered in animal studies?
A4: In most preclinical and clinical studies, this compound is administered as a continuous intravenous (IV) infusion. This method allows for precise control of the plasma concentration and a steady physiological effect. Bolus injections may lead to rapid and transient changes in blood pressure and are generally not recommended for sustained therapeutic effects.
Troubleshooting Guide
Issue 1: No observable effect at the initial calculated dose.
-
Possible Cause: The initial dose, calculated through allometric scaling, may be too low for the specific animal model or disease state.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check the allometric scaling calculations to ensure accuracy.
-
Gradual Dose Escalation: Increase the infusion rate in a stepwise manner, carefully monitoring the animal's blood pressure and heart rate. It is recommended to increase the dose by no more than 25-50% at each step.
-
Assess Animal Health: Ensure the animal is in a stable physiological state, as underlying conditions can affect drug responsiveness.
-
Check Compound Integrity: Confirm the proper storage and handling of the this compound to ensure its potency has not degraded.
-
Issue 2: Excessive hypotension or adverse cardiovascular effects are observed.
-
Possible Cause: The administered dose is too high for the individual animal or species.
-
Troubleshooting Steps:
-
Immediately Reduce or Stop Infusion: If severe hypotension occurs, stop the infusion immediately. For milder hypotension, reduce the infusion rate significantly.
-
Provide Supportive Care: Administer intravenous fluids if necessary to restore blood pressure. Monitor vital signs continuously until the animal is stable.
-
Re-evaluate Dosage: Once the animal has stabilized, re-calculate a lower starting dose for subsequent
-
Validation & Comparative
A Head-to-Head Comparison of Carperitide and Nitrite Compounds in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, particularly in the management of acute heart failure (AHF), vasodilators play a pivotal role in reducing cardiac preload and afterload. Among these, Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), and various nitrite (B80452) compounds, including inorganic nitrites (e.g., sodium nitrite) and organic nitrates (e.g., nitroglycerin, isosorbide (B1672297) dinitrate), are prominent agents. Both classes of drugs ultimately exert their primary vasodilatory effects through the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, yet their mechanisms of activation, hemodynamic profiles, and clinical implications differ significantly. This guide provides an objective, data-driven comparison of Carperitide and nitrite compounds to inform research and drug development efforts.
Mechanism of Action and Signaling Pathways
The fundamental difference between Carperitide and nitrite compounds lies in their method of stimulating cGMP production.
Carperitide: As a natriuretic peptide, Carperitide directly binds to and activates the particulate guanylyl cyclase (pGC) receptor, specifically the natriuretic peptide receptor-A (NPR-A). This receptor is an integral membrane protein. Upon ligand binding, its intracellular guanylyl cyclase domain is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP then activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets that ultimately cause smooth muscle relaxation and vasodilation. Beyond vasodilation, Carperitide also promotes natriuresis and diuresis and inhibits the renin-angiotensin-aldosterone system (RAAS).
Nitrite Compounds: Nitrite compounds, in contrast, increase cGMP levels by activating soluble guanylyl cyclase (sGC), an enzyme located in the cytoplasm of smooth muscle cells.
-
Inorganic Nitrites (e.g., Sodium Nitrite): These compounds serve as a source of nitric oxide (NO). Under physiological conditions, and particularly in hypoxic environments, nitrite can be reduced to NO by various enzymes and proteins, including xanthine (B1682287) oxidase and deoxyhemoglobin.
-
Organic Nitrates (e.g., Nitroglycerin, Isosorbide Dinitrate): These are prodrugs that require enzymatic bioactivation to release NO. For instance, nitroglycerin is metabolized by mitochondrial aldehyde dehydrogenase-2 (ALDH2) to generate NO.
Once formed, NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme and leading to a surge in intracellular cGMP, which in turn activates PKG and causes vasodilation.
Quantitative Data from Head-to-Head Clinical Studies
Direct comparative studies provide the most valuable insights into the differential effects of these agents. The following tables summarize key hemodynamic and clinical outcome data from notable studies.
Table 1: Hemodynamic Effects of Carperitide vs. Nitrite Compounds in Acute Decompensated Heart Failure (ADHF)
| Parameter | Carperitide (Group C) | Nitrite Compounds (Group N) | p-value | Reference |
| Baseline Hemodynamics | ||||
| Heart Rate (bpm) | 92 ± 18 | 91 ± 17 | NS | |
| Systolic Blood Pressure (mmHg) | 124 ± 27 | 121 ± 25 | NS | |
| Diastolic Pulmonary Artery Pressure (mmHg) | 27 ± 8 | 26 ± 7 | NS | |
| Central Venous Pressure (mmHg) | 12 ± 6 | 12 ± 5 | NS | |
| Systemic Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | 2784 ± 1101 | 2654 ± 987 | NS | |
| Hemodynamics after 24-hour Administration | ||||
| Heart Rate (bpm) | 92 ± 18 | 79 ± 13 | < 0.05 | |
| Diastolic Pulmonary Artery Pressure (mmHg) | 17 ± 6 | 11 ± 5 | < 0.05 | |
| Central Venous Pressure (mmHg) | 6 ± 4 | 3 ± 3 | < 0.05 | |
| Change in Hemodynamic Parameters | ||||
| Reduction in Diastolic Pulmonary Artery Pressure (mmHg) | -10 ± 7 | -15 ± 7 | < 0.05 | |
| Reduction in Systemic Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | -569 ± 833 | -1045 ± 885 | < 0.05 | |
| Biomarkers at Discharge | ||||
| Serum B-type Natriuretic Peptide (BNP) (pg/mL) | 382 ± 434 | 207 ± 201 | < 0.05 |
Data are presented as mean ± standard deviation. NS = Not Significant.
Table 2: Clinical Outcomes of Carperitide vs. Nitrates in Acute Heart Failure
| Outcome | Carperitide | Nitrates | Hazard Ratio (95% CI) | p-value | Reference |
| In-hospital Mortality | Higher | Lower | 1.49 (1.35-1.64) | <0.001 | |
| Length of Hospitalization | Longer | Shorter | - | <0.001 | |
| Cost of Hospitalization | Greater | Lower | - | <0.001 |
Based on a large-scale observational study with inverse probability of treatment weighting.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for key assessments.
Hemodynamic Monitoring in a Clinical Setting
This protocol is a generalized representation based on standard practices and methodologies described in comparative studies.
Safety Operating Guide
Proper Disposal of Carperitide Acetate: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Carperitide Acetate, a synthetic peptide analog of human atrial natriuretic peptide (ANP). Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance.
This compound, while a valuable research compound, requires careful handling and disposal due to its potential biological activity and associated hazards. A Safety Data Sheet (SDS) for a similar atrial natriuretic peptide classifies it under GHS hazard classification H361: Suspected of damaging fertility or the unborn child (Reproduction Toxicity Category 2)[1]. Therefore, it is imperative to treat all this compound waste as potentially hazardous.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential reproductive toxicity and the fine, easily aerosolized nature of lyophilized peptides, a high level of precaution is necessary.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are the standard. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A protective lab coat or gown should always be worn over personal clothing.
-
Respiratory Protection: When handling lyophilized this compound powder, work within a fume hood or biosafety cabinet to prevent inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste. This procedure is based on general best practices for peptide and pharmaceutical waste and should be adapted to comply with your institution's specific Environmental Health & Safety (EH&S) guidelines.
Step 1: Waste Segregation Proper segregation of waste at the point of generation is critical. All materials that have come into contact with this compound must be disposed of as hazardous chemical waste[2].
-
Solid Waste: This category includes, but is not limited to:
-
Empty or partially used vials of this compound.
-
Contaminated consumables such as pipette tips, tubes, and well plates.
-
Contaminated PPE, including gloves and absorbent paper.
-
-
Liquid Waste: This includes:
-
Unused or expired reconstituted solutions of this compound.
-
Solvents and buffers used to dissolve or dilute the peptide (e.g., sterile water, DMSO, acetonitrile).
-
Contaminated aqueous solutions from experimental procedures.
-
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a dedicated, leak-proof hazardous waste container made of a suitable material like high-density polyethylene (B3416737) (HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazard symbols.
-
Keep the container closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste in a designated, leak-proof, and shatter-resistant container.
-
Never pour this compound solutions down the drain.
-
The liquid waste container must also be clearly labeled as "Hazardous Waste" with the chemical name and hazard information.
-
Step 3: Storage of Waste Store waste containers in a designated, secure area away from general lab traffic. The storage area should have secondary containment to mitigate spills.
Step 4: Final Disposal Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations[2]. The GHS precautionary statement P501 specifically advises to "Dispose of contents/container to an approved waste disposal plant"[1].
Handling and Storage Data
Proper handling and storage are crucial for both safety and maintaining the integrity of this compound. The following table summarizes key quantitative data for handling and storage.
| Parameter | Guideline |
| Long-Term Storage (Lyophilized) | Store at -20°C or -80°C in a tightly sealed container, preferably in a desiccator. |
| Short-Term Storage (Lyophilized) | Can be stored at 4°C for short periods. |
| Storage (in Solution) | Not recommended for long-term storage. If necessary, aliquot into single-use volumes and store at -20°C for a few weeks. Avoid repeated freeze-thaw cycles. |
| Working Environment | Handle lyophilized powder in a fume hood or biosafety cabinet. |
Experimental Protocols
While specific experimental protocols for this compound are diverse, a key consideration for disposal is the context of its use. If this compound is used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste may also be classified as biohazardous. In such cases, institutional biosafety guidelines must be followed, which may require an initial decontamination step (e.g., autoclaving) before the waste is managed as chemical waste. Always consult your institution's biosafety manual for specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
